Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate
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Overview
Description
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a halogenated compound, such as 4-chlorobenzyl chloride, in the presence of a base to form the thioether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-phenylpropanoate
- Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-methylphenyl)propanoate
- Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-18-10(17)9(19-12-16-15-11(14)20-12)6-7-2-4-8(13)5-3-7/h2-5,9H,6H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWJUHOJRWWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)SC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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